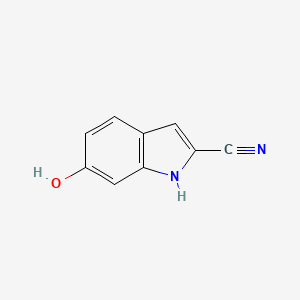

6-Hydroxy-1H-indole-2-carbonitrile

Descripción

Significance of Indole (B1671886) Derivatives in Contemporary Organic Chemistry

Indole derivatives are a class of chemical compounds that feature the indole structural motif and are of paramount importance in numerous scientific disciplines. wisdomlib.orgresearchgate.net Their prevalence in nature is highlighted by their presence in essential amino acids like tryptophan, neurotransmitters such as serotonin, and a wide variety of alkaloids with potent pharmacological activities. biosynth.comcreative-proteomics.com In medicinal chemistry, the indole scaffold serves as a foundational building block for the development of drugs with diverse therapeutic applications, including anti-cancer, anti-inflammatory, and anti-viral agents. wisdomlib.orgopenmedicinalchemistryjournal.com The electron-rich nature of the indole ring makes it highly reactive towards electrophilic substitution, providing a versatile platform for the synthesis of complex molecular architectures. creative-proteomics.com This reactivity, coupled with the ability of the nitrogen atom to participate in hydrogen bonding, enhances the solubility and bioavailability of indole-based compounds in biological systems. creative-proteomics.com

The 1H-Indole-2-carbonitrile Core as a Synthetic and Reactive Motif

The introduction of a carbonitrile (cyano) group at the C-2 position of the indole ring creates the 1H-indole-2-carbonitrile core, a motif with distinct synthetic and reactive properties. The nitrile group is a versatile functional handle that can be transformed into a variety of other functionalities, such as amines, amides, and carboxylic acids, significantly expanding the synthetic utility of the indole scaffold. nih.gov Furthermore, the 2-cyanoindole unit is a key structural element in a range of biologically active molecules and serves as a precursor for the synthesis of fused polycyclic indole systems. nih.govresearchgate.net The presence of the nitrile group also influences the electronic properties of the indole ring, impacting its reactivity in various chemical transformations. Research has demonstrated that the 1H-indole-2-carbonitrile core can participate in a variety of cross-coupling reactions, including Sonogashira, Suzuki-Miyaura, Stille, and Heck reactions, allowing for the introduction of diverse substituents at other positions of the indole ring. nih.govnih.gov

Positional Hydroxylation at C-6: Impact on Electronic Structure and Reactivity

The strategic placement of a hydroxyl group at the C-6 position of the 1H-indole-2-carbonitrile core introduces another layer of complexity and functionality. The hydroxyl group is a strong electron-donating group, which can significantly influence the electron density distribution within the indole ring system. This, in turn, can affect the regioselectivity of subsequent chemical reactions. For instance, the increased electron density may activate certain positions on the ring towards electrophilic attack.

The synthesis of 6-hydroxy indoles can be achieved through various methods, including catalyst-free condensation reactions. acs.org The presence of the hydroxyl group also opens up possibilities for further functionalization, such as conversion to triflates for participation in palladium-catalyzed coupling reactions. acs.org The interplay between the electron-withdrawing nitrile group at C-2 and the electron-donating hydroxyl group at C-6 creates a unique electronic environment within the 6-Hydroxy-1H-indole-2-carbonitrile molecule, making it a valuable substrate for exploring the subtleties of indole chemistry and for the design of novel compounds with specific electronic and reactive properties.

| Property | Data |

| Chemical Formula | C9H6N2O |

| CAS Number | 1092350-96-3 |

| Linear Formula | C9H6N2O |

Structure

3D Structure

Propiedades

IUPAC Name |

6-hydroxy-1H-indole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O/c10-5-7-3-6-1-2-8(12)4-9(6)11-7/h1-4,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKXFSKMEYLTTAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)NC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10857249 | |

| Record name | 6-Hydroxy-1H-indole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092350-96-3 | |

| Record name | 6-Hydroxy-1H-indole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Hydroxy 1h Indole 2 Carbonitrile and Analogues

Foundational Indole (B1671886) Synthesis Strategies

The construction of the indole ring system is a well-established field in organic chemistry, with a rich history of named reactions that form the bedrock of modern synthetic approaches.

Overview of Classical Annulation Reactions

A multitude of classical methods have been developed for the synthesis of the indole core, each with its own scope and limitations. These annulation reactions typically form the pyrrole (B145914) ring onto a pre-existing benzene (B151609) derivative.

The Fischer indole synthesis , discovered in 1883, is arguably the most widely used method, involving the acid-catalyzed cyclization of an arylhydrazone. nih.govnih.gov The Madelung synthesis produces indoles through the high-temperature, base-catalyzed intramolecular cyclization of N-phenylamides. nih.govacs.org Modern variations of the Madelung reaction utilize organolithium bases under milder conditions, expanding its applicability to more sensitive substrates. nih.govorganic-chemistry.org

The Reissert synthesis offers a pathway to indoles, specifically indole-2-carboxylic acids, starting from an o-nitrotoluene and diethyl oxalate. nih.govorganic-chemistry.orgnih.gov This multistep process involves condensation followed by a reductive cyclization. nih.govorganic-chemistry.org Similarly, the Leimgruber-Batcho synthesis is a popular and high-yielding two-step process that begins with the formation of an enamine from an o-nitrotoluene, which then undergoes reductive cyclization to form the indole. thieme-connect.comnih.gov This method is noted for its mild conditions and the commercial availability of many starting materials. thieme-connect.com

The Nenitzescu indole synthesis is a notable method for producing 5-hydroxyindoles through the condensation of a benzoquinone with a β-aminocrotonic ester. researchgate.netthieme-connect.commdpi.com The Hemetsberger synthesis involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester, which yields an indole-2-carboxylic ester. acs.orgnih.govnumberanalytics.com

The Bartoli indole synthesis provides an effective route to 7-substituted indoles by reacting an ortho-substituted nitroarene with a vinyl Grignard reagent. rsc.orgorganic-chemistry.orgthieme-connect.de The steric bulk of the ortho substituent is often crucial for the success of this reaction. rsc.orgacs.org The Bischler–Möhlau synthesis forms 2-aryl-indoles by heating an α-bromo-acetophenone with excess aniline (B41778). mdpi.comorganic-chemistry.org Recent modifications using lower temperatures have improved yields and reduced side products, and have been applied to the synthesis of 4- and 6-hydroxyindoles. rug.nlacs.orgorganic-chemistry.org

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an ortho-iodoaniline with a disubstituted alkyne, offering great versatility in producing variously substituted indoles. rsc.orgresearchgate.net Lastly, the Julia indole synthesis , while less common, involves the rsc.orgrsc.org-sigmatropic rearrangement of a sulfonamide to form the indole ring. nih.govrsc.org

Table 1: Overview of Classical Indole Synthesis Reactions

| Synthesis Name | Starting Materials | Key Feature/Product |

| Fischer | Arylhydrazones | Most widely used method for indole synthesis. nih.govnih.gov |

| Madelung | N-phenylamides | High-temperature, base-catalyzed intramolecular cyclization. nih.govacs.org |

| Nenitzescu | Benzoquinones, β-aminocrotonic esters | Forms 5-hydroxyindole (B134679) derivatives. researchgate.netthieme-connect.commdpi.com |

| Reissert | o-Nitrotoluenes, Diethyl oxalate | Produces indole-2-carboxylic acids. nih.govorganic-chemistry.orgnih.gov |

| Bartoli | o-Substituted nitroarenes, Vinyl Grignard reagents | Leads to 7-substituted indoles. rsc.orgorganic-chemistry.orgthieme-connect.de |

| Bischler–Möhlau | α-Bromo-acetophenones, Anilines | Forms 2-aryl-indoles. mdpi.comorganic-chemistry.org |

| Leimgruber–Batcho | o-Nitrotoluenes | High-yielding, two-step synthesis via an enamine intermediate. thieme-connect.com |

| Julia | Sulfonamides | Involves a rsc.orgrsc.org-sigmatropic rearrangement. nih.govrsc.org |

| Larock | o-Iodoanilines, Disubstituted alkynes | Palladium-catalyzed, versatile for substituted indoles. rsc.orgresearchgate.net |

| Hemetsberger | 3-Aryl-2-azido-propenoic esters | Thermal decomposition yields indole-2-carboxylic esters. acs.orgnih.govnumberanalytics.com |

Modern Convergent Approaches to Indole Construction

Modern synthetic chemistry often favors convergent strategies, which assemble complex molecules from several pre-functionalized fragments in the later stages of a synthesis. These approaches are generally more efficient and flexible than linear sequences.

Palladium-catalyzed reactions are at the forefront of modern indole synthesis. mdpi.comorgsyn.org These methods include intramolecular cyclizations of alkynes and imines to yield functionalized indoles thieme-connect.com and novel strategies that leverage palladium catalysis as a new entry into the classical Fischer indole synthesis pathway. The Catellani reaction, a palladium/norbornene cooperative catalysis, has also been adapted for indole synthesis through the vicinal difunctionalization of aryl halides. mdpi.com

Multicomponent reactions (MCRs) represent another powerful convergent approach. An innovative two-step, one-pot synthesis of indole-2-carboxamides has been developed using an Ugi four-component reaction followed by an acid-induced cyclization, notable for its mild, metal-free conditions and high atom economy.

Furthermore, "Complexity-to-Diversity" (Ctd) strategies utilize complex, nature-inspired indole alkaloids as starting points to generate libraries of novel, structurally diverse compounds through systematic ring distortion pathways. thieme-connect.de These advanced strategies highlight the shift towards building molecular complexity in a more efficient and adaptable manner.

Strategies for the Introduction of the 2-Carbonitrile Functionality

The nitrile group at the C-2 position is a valuable functional handle, allowing for further elaboration into groups such as carboxylic acids, amides, or tetrazoles. Its introduction can be achieved either by direct cyanation of the indole ring or by the conversion of another substituent at the C-2 position.

Direct Cyanation Approaches

Directly installing a cyano group at the C-2 position of an indole is challenging due to the inherent reactivity of the C-3 position. However, several methods have been developed to achieve this transformation with high regioselectivity.

One successful strategy involves the use of a removable directing group on the indole nitrogen. A pyrimidyl group, for instance, can direct copper-mediated cyanation specifically to the C-2 position using acetonitrile (B52724) as a safe and inexpensive cyanide source. organic-chemistry.orgmdpi.com The directing group can be cleaved under basic conditions to yield the free N-H indole-2-carbonitrile. organic-chemistry.org

Table 2: Direct C-2 Cyanation of N-Pyrimidyl Indole

| Substrate | Reagents and Conditions | Product | Yield | Reference |

| 1-(Pyrimidin-2-yl)-1H-indole | Cu(OAc)₂, TEMPO, O₂, MeCN, 130 °C, 48 h | 1-(Pyrimidin-2-yl)-1H-indole-2-carbonitrile | 70% | |

| 1-(Pyrimidin-2-yl)-1H-indole-2-carbonitrile | EtONa, DMSO, 110 °C, 24 h | 1H-Indole-2-carbonitrile | 95% | organic-chemistry.org |

Palladium-catalyzed methods also provide a route to 2-cyanoindoles. Starting from 2-gem-dihalovinylanilines, a palladium(0)-catalyzed reaction with zinc cyanide can construct the 2-cyanoindole skeleton in a single step. researchgate.net Additionally, electrochemical methods offer a sustainable, metal-free alternative. The site-selective C-H cyanation of indoles can be achieved using trimethylsilyl (B98337) cyanide (TMSCN) as the cyano source in an undivided electrochemical cell, with a redox catalyst like tris(4-bromophenyl)amine (B153671) controlling the regioselectivity.

Conversion of Other C-2 Substituents to Nitriles

An alternative to direct cyanation is the conversion of a pre-existing functional group at the C-2 position into a nitrile. This is a common strategy, as many classical indole syntheses (e.g., Reissert, Hemetsberger) naturally introduce substituents at C-2.

A common pathway involves the dehydration of a C-2 aldoxime. The required indole-2-carbaldehyde can be generated from an indole-2-carboxylic ester, for example, through reduction to the 2-hydroxymethylindole followed by oxidation with manganese dioxide. The aldehyde is then converted to its oxime with hydroxylamine, which can be subsequently dehydrated using reagents like acetic anhydride (B1165640) to furnish the 2-cyanoindole. acs.org

Indole-2-carboxylic acids, readily available from the Reissert synthesis or by hydrolysis of the corresponding esters, can also serve as precursors. The carboxylic acid is typically converted to a primary amide (indole-2-carboxamide), which is then dehydrated to the nitrile using standard dehydrating agents like phosphorus oxychloride or trifluoroacetic anhydride.

Methodologies for Selective Hydroxylation at C-6

Introducing a hydroxyl group at the C-6 position of the indole ring requires regioselective methods that can overcome the electronic preferences of the bicyclic system.

A catalyst-free method has been developed for the regiospecific synthesis of 6-hydroxyindoles through the condensation of carboxymethyl cyclohexadienones with various amines. [Initial Search Result 20] This approach provides good to excellent yields for a range of aniline and aliphatic amine substrates.

Modified classical reactions also offer a route. A variation of the Bischler-Möhlau reaction, conducted at lower temperatures with hydrochloric acid catalysis, allows for the condensation of 3-aminophenol (B1664112) with benzoins to produce a mixture of 4- and 6-hydroxyindoles, with the 6-hydroxy isomer being the major product. rug.nlacs.orgorganic-chemistry.org

The Leimgruber-Batcho synthesis has been successfully adapted for the preparation of 6-hydroxyindole (B149900) derivatives. For instance, a multi-step sequence starting from methyl 3,5-dinitro-o-toluate was used to synthesize 6-hydroxy-4-[2-(di-n-propylamino)ethyl]indole. [Initial Search Result 49] Another approach involves the deprotection of a 6-alkoxyindole. For example, 6-benzyloxyindole (B15660) can be readily converted to 6-hydroxyindole via catalytic hydrogenation with palladium on carbon. [Initial Search Result 30]

Transition-metal-catalyzed cross-coupling reactions provide a modern and versatile strategy. A 6-haloindole (e.g., 6-bromoindole) can be subjected to palladium- or copper-catalyzed hydroxylation to install the hydroxyl group directly. nih.govorganic-chemistry.org This approach benefits from the wide availability of functionalized aryl halides and the continuous development of more efficient catalytic systems.

Pre-functionalization Strategies on Aromatic Precursors

Building the indole ring from an aromatic starting material that already contains the desired C6-oxygenation is a common and effective strategy. This approach ensures the correct positioning of the hydroxyl group from the outset.

One notable method is the catalyst-free condensation of carboxymethyl cyclohexadienones with primary amines . nih.govthieme-connect.comfrontiersin.org This efficient process involves an aza-Michael addition of an in-situ generated enamine to the cyclohexadienone unit, which is followed by a rearomatization reaction to furnish the 6-hydroxyindole core. nih.govthieme-connect.com This reaction proceeds under mild conditions and demonstrates broad substrate scope, accommodating anilines, and aliphatic amines. nih.gov

Table 1: Examples of 6-Hydroxy Indoles Synthesized via Catalyst-Free Condensation

| Starting Amine | Product | Yield (%) |

|---|---|---|

| Aniline | 1-Phenyl-1,5,6,7-tetrahydro-indol-4-one | 78% |

| p-Toluidine | 1-(p-Tolyl)-1,5,6,7-tetrahydro-indol-4-one | 75% |

| p-Anisidine | 1-(p-Methoxyphenyl)-1,5,6,7-tetrahydro-indol-4-one | 66% |

| 2-Aminopyridine | 1-(Pyridin-2-yl)-1,5,6,7-tetrahydro-indol-4-one | 78% |

| Cyclopentylamine | 1-Cyclopentyl-1,5,6,7-tetrahydro-indol-4-one | 83% |

Data sourced from Reddy et al. (2017). nih.gov

Another classical approach is the Bischler-Möhlau reaction . A modified version of this reaction involves the condensation of m-aminophenol with benzoins. scispace.com This method can produce 6-hydroxyindoles, although it often yields a mixture of 4-hydroxy and 6-hydroxy isomers, with the 6-hydroxy derivative typically being the major product. scispace.comresearchgate.net The reaction is notable for being a solvent-free process that releases water as the only by-product, though it requires elevated temperatures. scispace.com

The Leimgruber-Batcho indole synthesis is also a well-established protocol for producing 6-hydroxyindole. cir-safety.org This two-step procedure begins with the condensation of a protected 4-methyl-3-nitrophenol (B15662) with N,N-dimethylformamide dimethylacetal and a secondary amine like pyrrolidine. The resulting enamine intermediate is then reduced, leading to the cyclization and formation of the indole ring, followed by deprotection to yield 6-hydroxyindole. cir-safety.org

Post-Cyclization Hydroxylation Techniques

Introducing a hydroxyl group onto a pre-formed indole ring at the C6 position, a process known as late-stage functionalization, is a significant synthetic challenge. The inherent reactivity of the indole nucleus often leads to preferential reactions at the C2, C3, or N1 positions. bath.ac.uk Directing the functionalization specifically to the C6 position of the benzene ring typically requires specialized strategies.

The regioselective C-H functionalization of the indole's benzene ring is difficult due to the quasi-equivalent reactivity of the C4-C7 positions. bath.ac.uk Consequently, many successful methods rely on directing groups attached to the indole nitrogen or another position to steer a catalyst to a specific C-H bond. bath.ac.uknih.gov For instance, ruthenium-catalyzed C6-alkylation and copper-catalyzed C6-arylation have been achieved, but these methods depend on specific directing groups to ensure C6 selectivity. scispace.combath.ac.ukacs.org

A potential, though not yet demonstrated for C6, strategy for direct hydroxylation involves a boron-mediated, transition-metal-free approach. scispace.com This method uses boron tribromide (BBr₃) to facilitate a chelation-assisted C-H borylation, which is then oxidized to a hydroxyl group. scispace.comresearchgate.net While this has been successfully applied to generate C4 and C7-hydroxylated indoles by using a directing group at the C3 or N1 position respectively, its applicability for selective C6-hydroxylation on a substrate like 1H-indole-2-carbonitrile remains an area for further investigation. scispace.comresearchgate.net The development of a general, directing-group-free method for the post-cyclization hydroxylation at the C6 position is still a coveted goal in synthetic chemistry.

Advanced Synthetic Techniques Relevant to the Target Compound

Once the 6-hydroxyindole-2-carbonitrile scaffold is obtained, further diversification can be achieved through advanced synthetic methods. Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at specific positions on the indole ring, enabling the synthesis of a wide array of complex analogues. cir-safety.orgresearchgate.net These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. acs.org For a 6-hydroxyindole derivative, the hydroxyl group is often converted to a triflate (OTf) to make it a suitable leaving group for these coupling reactions. nih.gov

Transition-Metal-Catalyzed Cross-Coupling Reactions at Indole Positions

The Sonogashira coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide (or triflate). rsc.org The reaction typically employs a copper(I) co-catalyst and an amine base. This methodology is highly effective for introducing alkynyl substituents onto the indole nucleus.

In a relevant example, the triflate of a 1-tosyl-6-hydroxyindole was successfully coupled with phenylacetylene (B144264) using a palladium catalyst [PdCl₂(PPh₃)₂], a copper(I) iodide cocatalyst, and triethylamine (B128534) as the base. This transformation demonstrates the viability of functionalizing the C6 position of a hydroxyindole derivative. nih.gov

The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl triflate, followed by transmetalation with a copper(I) acetylide (formed from the terminal alkyne, copper(I), and base), and subsequent reductive elimination to yield the arylethynyl product and regenerate the palladium(0) catalyst.

The Suzuki–Miyaura coupling is one of the most versatile and widely used cross-coupling reactions, involving the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. researchgate.netscispace.com

This reaction is highly applicable to the functionalization of the indole core. For instance, a 6-(triflyloxy)indole derivative was coupled with phenylboronic acid in the presence of a palladium catalyst (Pd(PPh₃)₄) and a base (K₂CO₃) to yield the corresponding 6-phenylindole. nih.gov This highlights a direct route to C6-arylated indoles from 6-hydroxyindole precursors. The reaction is valued for its mild conditions, tolerance of various functional groups, and the low toxicity of the boron-based reagents. researchgate.netscispace.com

Table 2: Palladium-Catalyzed Cross-Coupling at the C6-Position of a 6-Hydroxyindole Derivative

| Coupling Partner | Reaction Type | Product | Yield (%) |

|---|---|---|---|

| Phenylacetylene | Sonogashira | 6-(Phenylethynyl)-1-tosyl-1H-indole | 78% |

| Phenylboronic acid | Suzuki-Miyaura | 6-Phenyl-1-tosyl-1H-indole | 85% |

Reactions performed on 1-tosyl-1H-indol-6-yl triflate. Data sourced from Reddy et al. (2017). nih.gov

The Stille coupling reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide or triflate. This reaction is known for its versatility, as a wide range of R-groups can be coupled, and the organostannane reagents are stable to air and moisture.

While less common than the Suzuki coupling due to the toxicity of tin compounds, the Stille reaction is a powerful tool for creating C-C bonds and has been applied to various heterocycles, including indoles. bath.ac.uk The reaction mechanism follows the standard catalytic cycle. The choice of electrophile (X = I, Br, Cl, OTf) and organostannane (R-Sn(Alkyl)₃) allows for significant synthetic flexibility. This method represents another viable, albeit less favored, pathway for the introduction of aryl, vinyl, or other organic moieties at the C6 position of the indole ring, provided a suitable halide or triflate precursor is available.

Heck Reaction

The Heck reaction, a palladium-catalyzed cross-coupling of unsaturated halides with alkenes, represents a powerful tool for C-C bond formation in the synthesis of complex molecules, including indole derivatives. organic-chemistry.org This reaction has been successfully applied to the synthesis of various functionalized 1H-indole-2-carbonitriles. nih.govnih.gov The general strategy involves the coupling of a halogenated indole precursor with an appropriate alkene.

In a typical procedure, a 1-benzyl-3-iodo-1H-indole-2-carbonitrile derivative can be reacted with various olefins in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)2), a base like potassium acetate (KOAc), and a phase-transfer catalyst like tetra-n-butylammonium chloride (n-Bu4NCl) in a solvent such as N,N-dimethylformamide (DMF) at elevated temperatures. mdpi.com This method allows for the introduction of a variety of substituents at the 3-position of the indole ring. mdpi.com While direct synthesis of 6-Hydroxy-1H-indole-2-carbonitrile using this method is not explicitly detailed in the provided results, the successful application to analogous structures suggests its potential applicability. nih.govmdpi.com The choice of catalyst, base, and reaction conditions is crucial for achieving high yields and selectivity. organic-chemistry.org

Table 1: Representative Conditions for Heck Reaction in Indole Synthesis

| Catalyst | Base | Additive | Solvent | Temperature | Reference |

| Pd(OAc)₂ | KOAc | n-Bu₄NCl | DMF | 80 °C | mdpi.com |

| Pd(L-proline)₂ | - | - | Water | Microwave | organic-chemistry.org |

| Palladacycle phosphine (B1218219) mono-ylide complex | - | - | - | 130 °C | organic-chemistry.org |

C-H Functionalization for Directed Synthesis

Direct C-H functionalization has emerged as a highly efficient and atom-economical strategy for the synthesis and modification of heterocyclic compounds like indoles. nih.gov This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences. The regioselective functionalization of the indole core, particularly at the C4 to C7 positions of the benzene ring, presents a significant challenge due to the inherent reactivity of the C2 and C3 positions. nih.gov

To achieve regioselectivity, the use of directing groups (DGs) is a common and effective strategy. nih.gov For instance, installing a pivaloyl group at the C3 position can direct arylation to the C4 and C5 positions. nih.govacs.org Similarly, a di-tert-butylphosphinoyl group (N-P(O)tBu2) on the indole nitrogen can direct arylation to the C7 and C6 positions using palladium and copper catalysts, respectively. nih.gov While the direct C-H functionalization to yield this compound is a specific transformation, the principles of directed C-H activation provide a clear pathway. A suitable directing group could be employed to facilitate the introduction of a hydroxyl group or a precursor at the C6 position. nih.govfrontiersin.org

Table 2: Directing Groups for Regioselective C-H Functionalization of Indoles

| Directing Group | Position of Functionalization | Catalyst System | Reference |

| C3-Pivaloyl | C4, C5 | Pd(PPh₃)₂Cl₂/Ag₂O/DBU or CuTc/dtbpy | nih.govnih.gov |

| N-P(O)tBu₂ | C7, C6 | Pd(OAc)₂ or Copper catalyst | nih.gov |

| C3-Formyl | C4 | Pd(II) catalyst | acs.org |

Organocatalytic Approaches in Indole Synthesis

Brønsted Acid Catalysis

Brønsted acid catalysis offers a metal-free alternative for the synthesis and functionalization of indoles under mild conditions. frontiersin.orgacs.orgnih.gov These catalysts can activate both the indole nucleus and the reacting partner, facilitating a variety of transformations. frontiersin.orgrsc.org For instance, the remote C6-functionalization of 2,3-disubstituted indoles has been achieved using a catalytic amount of a Brønsted acid, such as p-toluenesulfonic acid (PTSA), reacting with β,γ-unsaturated α-ketoesters to yield C6-functionalized indoles with good yields and high regioselectivity. frontiersin.org

Another approach involves the one-pot synthesis of indoles from o-aminobenzyl alcohols and furans, catalyzed by Brønsted acids like trifluoromethanesulfonic acid (TfOH). acs.org This method proceeds through the in situ formation of an aminobenzylfuran intermediate, followed by recyclization to the indole core. acs.org Brønsted acids have also been employed in cascade reactions and cyclocondensations to construct complex indole-containing scaffolds. nih.govacs.org

Table 3: Examples of Brønsted Acid Catalyzed Reactions in Indole Synthesis

| Brønsted Acid | Reaction Type | Substrates | Reference |

| PTSA | C6-Functionalization | 2,3-Disubstituted indoles, β,γ-Unsaturated α-ketoesters | frontiersin.org |

| TfOH | One-pot Indole Synthesis | o-Aminobenzyl alcohols, Furans | acs.org |

| Various | (4+2) Cyclocondensation | 3-Substituted indoles, Donor-acceptor cyclopropanes | acs.org |

| CSA | C3-Functionalization | 2-Indolylmethanols, Guaiazulene | rsc.org |

Green Chemistry Considerations in Synthesis

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a valuable technique in medicinal and synthetic chemistry for its ability to significantly reduce reaction times, improve yields, and often lead to cleaner reactions compared to conventional heating methods. nih.govresearchgate.net The application of microwave irradiation to classical indole syntheses, such as the Fischer, Bischler, and Madelung reactions, has been well-documented. nih.gov

For instance, the Fischer indole synthesis can be efficiently carried out using microwave irradiation in the presence of a catalyst like p-toluenesulfonic acid, yielding tetrahydrocarbazoles in high yields within minutes. researchgate.net More recently, microwave-assisted methods have been developed for the synthesis of functionalized indole derivatives. tandfonline.comunina.it One such method describes the synthesis of 2-methyl-1H-indole-3-carboxylate derivatives from enamines via a palladium-catalyzed intramolecular oxidative coupling under microwave irradiation, achieving excellent yields and high regioselectivity. unina.it The synthesis of 3-hydroxy-2-oxindoles has also been achieved with high yields in short reaction times (5-10 minutes) using microwave-assisted decarboxylative condensation. mdpi.com These examples underscore the potential of microwave-assisted synthesis as a green and efficient method for preparing indole-containing compounds like this compound.

Table 4: Comparison of Conventional vs. Microwave-Assisted Indole Synthesis

| Reaction | Conventional Method | Microwave-Assisted Method | Reference |

| Fischer Indole Synthesis | Conventional heating, longer reaction times | 600 W, 3 min, 91% yield | researchgate.net |

| 2-Methyl-1H-indole-3-carboxylate Synthesis | 80 °C, longer reaction times | 60 °C, shorter reaction times, excellent yields | unina.it |

| 3-Hydroxy-2-oxindole Synthesis | Not specified | 5-10 min, up to 98% yield | mdpi.com |

Solvent-Free Reaction Conditions

The synthesis of indole derivatives without the use of traditional organic solvents is a significant advancement in green chemistry, minimizing waste and potential environmental impact. openmedicinalchemistryjournal.com Research has demonstrated the feasibility of such methods, including catalyst-free and microwave-assisted solventless reactions, for constructing the indole core. openmedicinalchemistryjournal.comunito.it

One notable catalyst-free approach involves the condensation of carboxymethyl cyclohexadienones with primary amines to produce 6-hydroxy indoles. acs.org This method operates at room temperature and is praised for its operational simplicity and regioselectivity. The reaction proceeds via an in-situ formation of an enamine from the amine and the carboxymethyl unit, followed by an aza-Michael addition and subsequent rearomatization to yield the 6-hydroxy indole structure. acs.org The scope of this reaction is broad, accommodating aromatic, aliphatic, and α-chiral amines. acs.org

In cases where less reactive amines are used, such as sulfonylamines or anilines with electron-withdrawing groups like nitro and cyano, a catalytic amount of a Lewis acid like Re₂O₇ can be employed to facilitate the reaction, still often proceeding under solvent-free or minimal solvent conditions. acs.org

Another solvent-free technique involves microwave irradiation. For instance, the reaction between nitrosobenzene (B162901) and conjugated terminal alkynones to form 3-aroylindoles showed a significant improvement in yield when conducted solventless under microwave irradiation compared to conventional heating or mechanochemical methods. unito.it While not producing the exact target compound, this demonstrates the utility of solvent-free microwave assistance in indole synthesis.

Table 1: Examples of Solvent-Free Synthesis of 6-Hydroxy Indole Analogues This table is interactive. You can sort and filter the data.

| Starting Material 1 | Starting Amine | Catalyst | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Carboxymethyl cyclohexadienone | Aniline | None | Toluene, rt | 1-Phenyl-1H-indol-6-ol | 78 | acs.org |

| Carboxymethyl cyclohexadienone | para-Toluidine | None | Toluene, rt | 1-(p-Tolyl)-1H-indol-6-ol | 75 | acs.org |

| Carboxymethyl cyclohexadienone | 2-Aminopyridine | None | Toluene, rt | 1-(Pyridin-2-yl)-1H-indol-6-ol | 78 | acs.org |

| Carboxymethyl cyclohexadienone | Fluorenylamine | None | Toluene, rt | 1-(9H-Fluoren-9-yl)-1H-indol-6-ol | 82 | acs.org |

| Carboxymethyl cyclohexadienone | 4-Nitroaniline | Re₂O₇ (5 mol%) | CH₂Cl₂, rt | 1-(4-Nitrophenyl)-1H-indol-6-ol | 65 | acs.org |

| Nitrosobenzene | 1-Phenylprop-2-yn-1-one | None | Microwave, solventless | 3-Benzoyl-1H-indole | 62 | unito.it |

Use of Ionic Liquids and Aqueous Media

The use of ionic liquids (ILs) and water as reaction media offers a green alternative to volatile organic solvents for the synthesis of indoles. openmedicinalchemistryjournal.comresearchgate.net Ionic liquids, particularly Brønsted acidic ionic liquids (BAILs), can function as both the solvent and the catalyst, simplifying reaction setups and often allowing for catalyst recycling. researchgate.netresearchgate.net

A notable application is the Fischer indole synthesis, which can be effectively catalyzed by novel SO₃H-functionalized ionic liquids in an aqueous medium. researchgate.netscribd.com This method has been used to produce a variety of indoles in high yields (68–96%). researchgate.net The catalytic activity of these ionic liquids corresponds to their Brønsted acidity. A key advantage of this system is the ease of product separation; the indole products can often be filtered off, and the water-soluble catalyst can be regenerated and reused. researchgate.netscribd.com

Microwave-assisted synthesis in ionic liquids has also proven effective. For example, indole-2-carboxylic acid esters have been synthesized in excellent yields by condensing 2-halo aryl aldehydes or ketones with ethyl isocyanoacetate in an ionic liquid under microwave irradiation. scielo.br This method is characterized by high yields, short reaction times, and mild conditions. scielo.br

Water itself is an attractive solvent for indole synthesis. The Suzuki cross-coupling reaction, a powerful tool for creating C-C bonds, has been employed to synthesize functionalized 1H-indole-2-carbonitriles using a toluene/water solvent mixture. nih.govmdpi.com This approach allows for the introduction of various aryl groups onto the indole scaffold. Similarly, the Fischer indole synthesis has been successfully carried out using catalysts like choline (B1196258) chloride·2ZnCl₂ in aqueous media. researchgate.net

Table 2: Synthesis of Indole Analogues in Ionic Liquids and Aqueous Media This table is interactive. You can sort and filter the data.

| Reaction Type | Substrates | Catalyst/Medium | Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Fischer Indole Synthesis | Phenylhydrazine, Cyclohexanone | [(HSO₃-p)₂im][HSO₄]/H₂O | Reflux, 4h | 1,2,3,4-Tetrahydrocarbazole | 70 | researchgate.netscribd.com |

| Fischer Indole Synthesis | Phenylhydrazine, Acetophenone | [(HSO₃-p)₂im][HSO₄]/H₂O | Reflux, 4h | 2-Phenyl-1H-indole | 68 | researchgate.netscribd.com |

| Condensation | 2-Chloro-5-nitrobenzaldehyde, Ethyl isocyanoacetate | Ionic Liquid | Microwave (100W), 50°C | Ethyl 6-nitro-1H-indole-2-carboxylate | 90 | scielo.br |

| Condensation | 2-Chlorobenzaldehyde, Ethyl isocyanoacetate | Ionic Liquid | Microwave (100W), 50°C | Ethyl 1H-indole-2-carboxylate | 92 | scielo.br |

| Suzuki Coupling | 1-Benzyl-3-iodo-1H-indole-2-carbonitrile, Phenylboronic acid | Pd(PPh₃)₄ / NaHCO₃ (aq) | Toluene/EtOH, 130°C, 4h | 1-Benzyl-3-phenyl-1H-indole-2-carbonitrile | 93 | nih.govmdpi.com |

Reactivity and Functional Group Transformations

Electrophilic Substitution on the Indole (B1671886) Nucleus

The indole ring system is inherently electron-rich, making it susceptible to electrophilic attack. The position of this attack is, however, heavily influenced by the nature and position of existing substituents.

Pyrrole (B145914) Ring Reactivity (C-2, C-3)

In an unsubstituted indole, the C-3 position is the preferred site for electrophilic substitution. This is because the resulting cationic intermediate can be stabilized by the lone pair of electrons on the nitrogen atom without disrupting the aromaticity of the benzene (B151609) ring. bhu.ac.in However, in 6-Hydroxy-1H-indole-2-carbonitrile, the C-2 position is already substituted with a carbonitrile group. This electron-withdrawing group deactivates the C-2 position towards further electrophilic attack.

While the C-3 position remains a potential site for electrophilic substitution, its reactivity is modulated by the substituents. Studies on related indole systems show that if the C-3 position is available, electrophilic substitution will preferentially occur there. bhu.ac.inbeilstein-journals.orgnih.gov For instance, in the presence of an electrophile, the C-3 position of an indole ring is the most nucleophilic. bhu.ac.in

Benzene Ring Reactivity (C-4, C-5, C-6, C-7)

The hydroxyl group at the C-6 position is a strong activating group due to its ability to donate electron density to the benzene ring through resonance. This increases the nucleophilicity of the benzene portion of the indole, particularly at the positions ortho and para to the hydroxyl group. Consequently, electrophilic substitution is directed towards the C-5 and C-7 positions.

Oxidation of 6-hydroxyindole (B149900), a closely related compound, has been shown to result in linkages predominantly at the 2, 5, and/or 7-positions, highlighting the increased reactivity at these sites due to electronic effects. cir-safety.org

Regioselectivity Influenced by 6-Hydroxyl and 2-Carbonitrile Substituents

The regioselectivity of electrophilic substitution on this compound is a result of the competing effects of the activating 6-hydroxyl group and the deactivating 2-carbonitrile group. The powerful electron-donating hydroxyl group strongly activates the C-5 and C-7 positions for electrophilic attack. Conversely, the electron-withdrawing carbonitrile group at C-2 deactivates the pyrrole ring, particularly the C-3 position, although it remains a potential site for reaction.

In cases where both activating and deactivating groups are present, the activating group typically governs the regioselectivity. Therefore, electrophilic substitution on this compound is most likely to occur at the C-5 or C-7 position of the benzene ring. The presence of a 6-methoxy group, which is electronically similar to a hydroxyl group, has been observed to activate the indole nucleus to such an extent that substitution at the C-2 position can become a competitive process. rsc.org However, since C-2 is already substituted in the title compound, this effect would further enhance the reactivity of the benzenoid ring.

Reactions Involving the C-6 Hydroxyl Group

The phenolic hydroxyl group at the C-6 position is a key site for functional group transformations, allowing for the synthesis of a variety of derivatives.

Protection and Deprotection Strategies

The hydroxyl group is often protected during multi-step syntheses to prevent unwanted side reactions. Common protecting groups for phenolic hydroxyls include ethers and esters. The choice of protecting group depends on its stability to the reaction conditions planned for other parts of the molecule and the ease of its subsequent removal (deprotection).

For example, the hydroxyl group can be converted to a benzyl (B1604629) ether, which is stable under many reaction conditions and can be deprotected by catalytic hydrogenation. Silyl (B83357) ethers are another class of protecting groups that are widely used and can be removed under acidic or fluoride (B91410) ion conditions.

Etherification and Esterification Reactions

The C-6 hydroxyl group can readily undergo etherification and esterification reactions to yield a range of derivatives with modified properties.

Etherification: This involves the conversion of the hydroxyl group into an ether. This is typically achieved by deprotonating the hydroxyl group with a base to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide or another electrophilic species. For instance, methylation of a 6-hydroxyindole has been successfully performed to yield the corresponding 6-methoxy indole. acs.org

Esterification: The hydroxyl group can be acylated to form esters. This is commonly carried out using an acyl chloride or an acid anhydride (B1165640) in the presence of a base. For example, the esterification of a 6-hydroxyindole with pivaloyl chloride has been reported to produce the corresponding pivalate (B1233124) ester. acs.org These ester derivatives can be valuable as intermediates in synthesis or as final products with specific biological activities. google.com

Oxidation to Carbonyls or Quinones

The phenolic nature of the 6-hydroxy group makes the indole core susceptible to oxidation, potentially leading to the formation of carbonyls or, more commonly, quinone-type structures. Hydroxyindoles are known to be key precursors for eumelanin-like polymers through oxidative processes. cir-safety.org For instance, the oxidation of 5,6-dihydroxyindoles is a key step that leads to highly reactive 5,6-indolequinones. researchgate.net This reactivity is characteristic of hydroquinone (B1673460) and catechol moieties, which are readily oxidized to their corresponding quinones through various enzymatic or chemical methods. nih.gov

In a related context, the oxidation of the endogenous catecholamine dopamine (B1211576) to dopamine o-quinone is implicated in neurodegenerative processes. nih.gov Chemical oxidation of 6-hydroxyindoles can also be achieved using specific reagents. For use as a hair colorant, 6-hydroxyindole is oxidized with hydrogen peroxide. cir-safety.org Furthermore, the oxidation of similar structures like 6-hydroxytetralins with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) can yield the corresponding 6-hydroxytetralin-1-ones, demonstrating the formation of a carbonyl group at a benzylic position. rsc.org This body of evidence suggests that this compound would readily undergo oxidation at the 6-position under appropriate conditions to yield the corresponding indole-6-quinone derivative, a highly reactive electrophilic species.

Transformations of the C-2 Carbonitrile Group

The carbonitrile group at the C-2 position is a versatile functional handle, serving as a gateway to numerous other functionalities and as a key component in the construction of more complex molecular architectures. mdpi.comnih.gov

Hydrolysis to Carboxylic Acids or Amides

The C-2 carbonitrile group can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid or the intermediate amide. youtube.com The synthesis of 1H-indole-2-carbonitriles is often achieved via the dehydration of 1H-indole-2-carboxamides using reagents like phosphorus oxychloride (POCl₃). mdpi.comnih.govresearchgate.net This transformation is reversible, and thus, treatment of the nitrile with aqueous acid or base will furnish the C-2 carboxamide and, upon further heating or more stringent conditions, the C-2 carboxylic acid.

Typical Nitrile Hydrolysis Pathways

| Condition | Intermediate Product | Final Product |

|---|---|---|

| Acidic (H₃O⁺, Δ) | 1H-Indole-2-carboxamide | 1H-Indole-2-carboxylic acid |

| Basic (NaOH, H₂O, Δ) | 1H-Indole-2-carboxamide | 1H-Indole-2-carboxylate (salt) |

Reduction to Amines or Aldehydes

The reduction of the C-2 carbonitrile offers a direct route to primary amines or aldehydes, depending on the reducing agent employed.

Reduction to Amines: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), will fully reduce the nitrile to a primary amine, yielding (6-Hydroxy-1H-indol-2-yl)methanamine. youtube.comyoutube.com Modern, milder reagents like diisopropylaminoborane (B2863991) or ammonia (B1221849) borane (B79455) are also effective for reducing a wide variety of nitriles to primary amines with high yields and good functional group tolerance. organic-chemistry.org

Reduction to Aldehydes: To obtain the aldehyde, the reduction must be stopped at the intermediate imine stage, which is then hydrolyzed upon aqueous workup. This is typically achieved using a sterically hindered reducing agent like diisobutylaluminum hydride (DIBAL-H) at low temperatures. youtube.comyoutube.com This procedure would convert this compound into 6-Hydroxy-1H-indole-2-carbaldehyde.

Nucleophilic Additions to the Nitrile Functionality

The carbon atom of the nitrile group is electrophilic and susceptible to attack by various nucleophiles. mdpi.comnih.gov A classic example is the reaction with organometallic reagents, such as Grignard reagents (R-MgBr) or organolithium reagents (R-Li). The addition of such a reagent to the nitrile functionality leads to the formation of an imine anion intermediate. Subsequent hydrolysis of this intermediate yields a ketone. For instance, reaction of this compound with methylmagnesium bromide followed by an aqueous workup would produce 1-(6-Hydroxy-1H-indol-2-yl)ethan-1-one.

Role as a Precursor for Fused Polycyclic Systems

The 2-cyanoindole scaffold is recognized as an effective building block for constructing various indole-fused polycyclic systems. mdpi.comnih.gov The indole nucleus itself is a common starting point for creating complex, fused architectures through cycloaddition and annulation reactions. nih.govmdpi.com The presence of the nitrile group in conjunction with the indole ring provides a unique opportunity for designing cascade reactions to build N-fused polycyclic indoles. rsc.orgnih.gov The nitrile can act as an electrophilic site or be transformed into other reactive groups to facilitate intramolecular cyclizations, leading to the formation of additional rings fused to the indole core.

N-Functionalization of the Indole Nitrogen

The nitrogen atom of the indole ring can be readily functionalized through alkylation or arylation, a crucial step for modifying the molecule's properties or for use as a protecting group in subsequent reactions. acs.org

N-Alkylation: The indole nitrogen can be deprotonated with a suitable base, such as sodium hydride (NaH), to form the corresponding anion, which then acts as a nucleophile. mdpi.comnih.gov Subsequent reaction with an alkyl halide, like benzyl bromide or propargyl bromide, results in the formation of the N-alkylated indole. mdpi.comnih.gov This is a common and efficient method for introducing a wide variety of alkyl groups onto the indole nitrogen. mdpi.comnih.gov Novel methods, such as chemoselective N-alkylation in aqueous microdroplets, have also been developed. stanford.eduresearchgate.net

N-Arylation: The introduction of an aryl group at the indole nitrogen is typically achieved through metal-catalyzed cross-coupling reactions. The Ullmann condensation, a copper-catalyzed reaction, has traditionally been used, though it often requires harsh conditions. acs.org More modern methods utilize palladium or copper catalysts with specific ligands to facilitate the N-arylation of indoles with aryl halides (iodides, bromides, and even chlorides) or triflates under milder conditions and with high efficiency. acs.orgnih.gov

Summary of N-Functionalization Reactions for Indole-2-carbonitriles

| Reaction Type | Reagents | Catalyst/Conditions | Product Type |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., Benzyl Bromide) | Base (e.g., NaH), DMF | 1-Alkyl-1H-indole-2-carbonitrile |

| N-Arylation | Aryl Halide (e.g., Iodobenzene) | CuI / Ligand (e.g., diamine) | 1-Aryl-1H-indole-2-carbonitrile |

| N-Arylation | Aryl Halide or Triflate | Pd₂(dba)₃ / Ligand (e.g., phosphine) | 1-Aryl-1H-indole-2-carbonitrile |

Alkylation and Acylation at N-1

The nitrogen atom of the indole ring is a common site for alkylation and acylation reactions. These transformations are crucial for introducing a variety of substituents, which can modulate the biological activity and physicochemical properties of the molecule.

Alkylation:

N-alkylation of indoles typically proceeds via an SN2 mechanism, where the indole anion, generated by a base, acts as a nucleophile. nih.gov The choice of base and alkylating agent is critical for achieving selective N-alkylation over potential O-alkylation of the 6-hydroxy group or C-3 alkylation. While specific studies on this compound are limited, data from related indole systems suggest that bases like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF) are effective for deprotonating the indole nitrogen. nih.govorganic-chemistry.org Subsequent reaction with an alkyl halide, such as benzyl bromide or propargyl bromide, leads to the corresponding N-alkylated product. nih.gov The electron-withdrawing nature of the 2-cyano group is expected to increase the acidity of the N-H bond, facilitating its deprotonation.

A general protocol for N-alkylation involves the reaction of the indole with an alkyl halide in the presence of a base. organic-chemistry.org For instance, the use of potassium hydroxide (B78521) (KOH) can also facilitate this transformation. mdpi.com The reaction conditions for the N-alkylation of a related compound, 6-methoxy-1H-indole-2-carbonitrile, involved the use of sodium hydride and benzyl bromide, resulting in good yields of the N-benzylated product. nih.gov

| Reaction | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| N-Benzylation | Benzyl bromide, NaH, DMF | 1-Benzyl-6-hydroxy-1H-indole-2-carbonitrile | nih.gov |

| N-Propargylation | Propargyl bromide, NaH, DMF | 6-Hydroxy-1-(prop-2-yn-1-yl)-1H-indole-2-carbonitrile | nih.gov |

Acylation:

N-acylation of indoles introduces an acyl group onto the nitrogen atom, typically forming an amide. This reaction often requires the use of a base to deprotonate the indole nitrogen, followed by the addition of an acylating agent like an acyl chloride or anhydride. nih.gov The chemoselective N-acylation of indoles can be challenging due to the reactivity of the C-3 position. nih.gov However, the presence of a substituent at C-2, as in this compound, sterically hinders C-3 acylation, favoring N-acylation.

A mild and efficient method for N-acylation of indoles utilizes thioesters as the acyl source in the presence of a base like cesium carbonate (Cs₂CO₃) in a high-boiling solvent such as xylene. nih.govbeilstein-journals.org This method has been shown to be highly chemoselective for N-acylation. nih.gov Given the presence of the phenolic hydroxyl group, O-acylation is a potential competing reaction. The choice of reaction conditions is therefore crucial to direct the acylation to the desired nitrogen atom. difference.wikidifferencebetween.com Generally, N-acylation is favored under basic conditions, while O-acylation might occur under acidic conditions or with more reactive acylating agents. difference.wikidifferencebetween.com

| Reaction | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| N-Acetylation | Acetyl chloride, Base (e.g., Pyridine) | 1-Acetyl-6-hydroxy-1H-indole-2-carbonitrile | nih.gov |

| N-Benzoylation | Benzoyl chloride, Base (e.g., Pyridine) | 1-Benzoyl-6-hydroxy-1H-indole-2-carbonitrile | nih.gov |

| N-Acylation with Thioester | S-Alkyl thioacetate, Cs₂CO₃, Xylene | 1-Acyl-6-hydroxy-1H-indole-2-carbonitrile | nih.govbeilstein-journals.org |

Deprotonation and N-Metallation

Deprotonation of the indole N-H is a prerequisite for many functionalization reactions at the nitrogen atom. Strong bases are typically employed to generate the corresponding N-anion, which is a potent nucleophile. The resulting N-metallated indole can then be reacted with various electrophiles.

Commonly used strong bases for the deprotonation of indoles include sodium hydride (NaH), potassium hydroxide (KOH), and organometallic reagents like n-butyllithium (n-BuLi). The increased acidity of the N-H proton in this compound, due to the electron-withdrawing cyano group, facilitates this deprotonation. The reaction of 1H-indole-2-carbonitriles with potassium hydroxide in DMF is a known method to generate the corresponding potassium salt. nih.gov

The choice of base and solvent can influence the reactivity and regioselectivity of subsequent reactions. For instance, the use of a strong base like n-BuLi would lead to the formation of a lithium indolide, which is a highly reactive species. The presence of the 6-hydroxy group means that a second equivalent of the base would be required to deprotonate both the N-H and O-H groups, leading to a dianion. The relative nucleophilicity of the resulting N- and O-anions would then determine the outcome of reactions with electrophiles.

Chemo-, Regio-, and Stereoselectivity in Derivatization

The derivatization of this compound presents significant challenges in terms of selectivity due to the presence of multiple reactive sites: the N-1 and C-3 positions of the indole ring, and the 6-hydroxyl group.

Chemoselectivity:

Chemoselectivity refers to the preferential reaction of one functional group over another. In the case of this compound, the primary competition in alkylation and acylation reactions is between the indole nitrogen and the phenolic oxygen.

N- vs. O-Alkylation: The outcome of alkylation is highly dependent on the reaction conditions. Generally, N-alkylation is favored in aprotic polar solvents with bases that selectively deprotonate the indole nitrogen. researchgate.net The use of "hard" and "soft" acid-base theory can be predictive; softer alkylating agents (e.g., alkyl iodides) tend to favor reaction at the softer nitrogen atom, while harder alkylating agents (e.g., alkyl sulfates) may favor the harder oxygen atom. researchgate.net Protection of the hydroxyl group, for example as a silyl ether, can be employed to ensure selective N-alkylation.

N- vs. O-Acylation: In acylation reactions, N-acylation is generally favored under basic conditions, while O-acylation can be promoted under acidic conditions. difference.wikidifferencebetween.com The use of less reactive acylating agents and careful control of the reaction conditions are essential to achieve selective N-acylation. nih.gov

Regioselectivity:

Regioselectivity concerns the preferential reaction at one position over another. For the indole ring, the main regiochemical consideration is functionalization at the N-1 versus the C-3 position.

N-1 vs. C-3 Functionalization: The electron-withdrawing cyano group at C-2 deactivates the pyrrole ring towards electrophilic attack at C-3. Furthermore, the presence of a substituent at C-2 provides steric hindrance, making the N-1 position the more accessible site for many reactions, particularly alkylation and acylation. nih.gov While electrophilic substitution at C-3 is a common reaction for many indoles, in this specific molecule, functionalization at the nitrogen is generally preferred.

Stereoselectivity:

Stereoselectivity becomes a factor when the derivatization creates a new stereocenter. For the reactions discussed, such as N-alkylation or N-acylation with achiral reagents, no new stereocenters are formed on the indole core itself. However, if chiral reagents or catalysts are employed, enantioselective transformations at the nitrogen atom could be envisioned, although specific examples for this compound are not documented.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides precise information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 6-Hydroxy-1H-indole-2-carbonitrile, a combination of one-dimensional and two-dimensional NMR experiments is employed for complete structural assignment.

Proton (¹H) NMR spectroscopy provides data on the number of different types of protons, their chemical environments, and their proximity to other protons. The chemical shift (δ) of each proton is indicative of its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons.

While specific experimental data for this compound is not widely published, the expected ¹H NMR spectrum can be inferred from its structure and comparison with closely related analogues like 6-methoxy-1H-indole-2-carbonitrile. nih.govmdpi.com The spectrum would feature distinct signals for the indole (B1671886) NH proton, the C3 proton, and the three protons on the benzene (B151609) ring (H4, H5, and H7). A signal for the C6 hydroxyl proton would also be present, the chemical shift of which can be concentration and solvent-dependent.

The spectrum for the analogous 6-methoxy-1H-indole-2-carbonitrile shows a sharp singlet for the methoxy (B1213986) protons at approximately 3.86 ppm. nih.gov In the case of this compound, this signal would be absent and replaced by a broader singlet for the OH proton. The signals for the aromatic protons H5 and H7 would also experience a shift compared to the methoxy analogue due to the different electronic effect of the hydroxyl group.

Table 1: Predicted ¹H NMR Data for this compound and Experimental Data for 6-Methoxy-1H-indole-2-carbonitrile Data for 6-methoxy-1H-indole-2-carbonitrile recorded in CDCl₃ at 300 MHz. nih.gov

| Proton | Predicted Multiplicity (6-Hydroxy-) | Experimental Chemical Shift (δ ppm) for 6-Methoxy-1H-indole-2-carbonitrile nih.gov | Experimental Multiplicity (6-Methoxy-) nih.gov | Experimental Coupling Constant (J Hz) nih.gov |

|---|---|---|---|---|

| NH | br s | 8.71 | br s | - |

| H3 | s | 6.83 | d | 1.3 |

| H4 | d | 7.52 | d | 8.8 |

| H5 | dd | 6.88 | dd | 8.8, 2.1 |

| H7 | d | 7.13 | d | 1.3 |

| OH | br s | N/A (Methoxy group present instead at 3.86 ppm, s) |

Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon backbone of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the determination of the total number of carbons and their chemical nature (e.g., C=O, C=C, C-N).

For this compound, nine distinct signals are expected in the ¹³C NMR spectrum, corresponding to the nine carbon atoms in the molecule. The chemical shifts would include those for the nitrile carbon (C≡N), the carbons of the indole ring, and the carbon bearing the hydroxyl group (C6). The signal for C6 would be significantly influenced by the direct attachment of the electronegative oxygen atom.

Analysis of the related 6-methoxy-1H-indole-2-carbonitrile shows the methoxy carbon at 55.8 ppm. mdpi.com This signal would be absent for the hydroxy derivative, and the chemical shift of C6 (observed at 155.5 ppm in the methoxy analogue) would be altered. mdpi.com

Table 2: Predicted ¹³C NMR Data for this compound and Experimental Data for 6-Methoxy-1H-indole-2-carbonitrile Data for 6-methoxy-1H-indole-2-carbonitrile recorded in CDCl₃ at 75 MHz. mdpi.com

| Carbon | Experimental Chemical Shift (δ ppm) for 6-Methoxy-1H-indole-2-carbonitrile mdpi.com | Predicted Type |

|---|---|---|

| C2 | 106.6 | Quaternary (C) |

| C3 | 102.1 | CH |

| C3a | 126.9 | Quaternary (C) |

| C4 | 118.1 | CH |

| C5 | 112.7 | CH |

| C6 | 155.5 | Quaternary (C-O) |

| C7 | 114.0 | CH |

| C7a | 132.3 | Quaternary (C) |

| CN | 114.4 | Quaternary (C) |

| OCH₃ | 55.8 | N/A (Absent in hydroxy derivative) |

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, a COSY spectrum would show a clear correlation between the aromatic protons H4 and H5.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon atoms to their attached protons. This technique would definitively link the ¹H signals for H3, H4, H5, and H7 to their corresponding ¹³C signals (C3, C4, C5, and C7), confirming their assignments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for piecing together the molecular skeleton by showing correlations between protons and carbons over two to three bonds. Key expected HMBC correlations for this compound would include:

The NH proton to carbons C2, C3, C3a, and C7a.

H3 to carbons C2, C3a, and C4.

H4 to carbons C3, C5, C6, and C7a.

The OH proton to carbons C5, C6, and C7.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding. It can help confirm the regiochemistry and spatial arrangement of substituents on the indole ring.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and, through fragmentation analysis, valuable structural information.

High-Resolution Mass Spectrometry (HRMS) measures molecular masses with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a compound's elemental composition and molecular formula. For this compound (C₉H₆N₂O), HRMS is the definitive method to confirm its composition. nih.gov

Table 3: HRMS Data for this compound

| Molecular Formula | Ion Type | Calculated Exact Mass (m/z) | Expected Observation |

|---|---|---|---|

| C₉H₆N₂O | [M+H]⁺ | 159.0553 | An experimental value matching this calculated mass to within a few ppm confirms the molecular formula. |

In mass spectrometry, molecules are ionized and often break apart into characteristic fragment ions. Analyzing the pattern of these fragments provides a fingerprint that can help identify the compound and confirm its structure. The fragmentation of this compound under electron ionization (EI) would be expected to follow pathways characteristic of indole and phenol (B47542) structures. nist.gov

Key fragmentation pathways would likely include:

Loss of HCN: A common fragmentation for nitrile-containing compounds and indoles, leading to a fragment ion at m/z 131.

Loss of CO: The loss of a carbon monoxide radical is a characteristic fragmentation for phenols, which would result in a fragment at m/z 130. This is often followed by the loss of HCN.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Possible Identity | Proposed Loss from Molecular Ion (m/z 158) |

|---|---|---|

| 158 | [M]⁺˙ | - |

| 131 | [M - HCN]⁺˙ | Loss of hydrogen cyanide |

| 130 | [M - CO]⁺˙ | Loss of carbon monoxide |

| 103 | [M - CO - HCN]⁺˙ | Sequential loss of CO and HCN |

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. ucdavis.edu It operates on the principle that chemical bonds absorb infrared radiation at specific frequencies corresponding to their vibrational modes (stretching, bending). An FT-IR spectrum of this compound would display a series of absorption bands that confirm the presence of its key structural features: the hydroxyl group, the indole N-H, the nitrile group, and the aromatic ring system.

The spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group. A sharp or somewhat broad peak around 3300-3500 cm⁻¹ would be characteristic of the N-H stretching of the indole ring. nih.govlibretexts.org A key diagnostic peak for this molecule is the sharp, medium-intensity absorption from the C≡N (nitrile) stretching vibration, which typically appears in the 2220-2260 cm⁻¹ range. testbook.com

The aromatic nature of the indole core gives rise to several other characteristic peaks. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹. researchgate.net In-plane C=C stretching vibrations within the fused rings typically produce a set of absorptions between 1450 cm⁻¹ and 1600 cm⁻¹. researchgate.net Finally, a strong band corresponding to the C-O stretching of the phenolic hydroxyl group is expected in the 1000-1250 cm⁻¹ region. The collective pattern of these absorptions provides definitive evidence for the molecular structure.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Indole N-H | N-H Stretch | 3300 - 3500 | Medium, Sharp/Broad |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium to Weak |

| Nitrile (-C≡N) | C≡N Stretch | 2220 - 2260 | Medium, Sharp |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Strong |

Raman spectroscopy is a complementary technique to FT-IR that also provides information about molecular vibrations. nih.gov It relies on the inelastic scattering of monochromatic light, known as the Raman effect. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that induce a change in the molecule's polarizability. Therefore, symmetric and non-polar bonds often produce strong Raman signals.

For this compound, Raman spectroscopy would be particularly useful for observing vibrations of the carbon skeleton and the nitrile group. The C≡N stretching vibration, while visible in IR, is also expected to yield a strong and sharp signal in the Raman spectrum due to the high polarizability of the triple bond. Similarly, the aromatic ring's "breathing" modes and other C=C stretching vibrations would be prominent. beilstein-journals.org The combination of both FT-IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule, aiding in a comprehensive structural assignment. nih.gov

Electronic Spectroscopy

Electronic spectroscopy investigates the transitions between different electronic energy levels within a molecule upon absorption of ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV-Vis portion of the electromagnetic spectrum. This absorption corresponds to the promotion of electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals. The technique is particularly sensitive to conjugated systems, such as the aromatic indole ring in this compound.

The parent indole molecule exhibits characteristic absorption bands around 270-280 nm, which are attributed to π→π* electronic transitions within the bicyclic aromatic system. nih.govnist.gov For this compound, the presence of the hydroxyl (-OH) and nitrile (-C≡N) substituents on the conjugated ring system is expected to modulate these transitions. The hydroxyl group, acting as an auxochrome, typically causes a bathochromic (red) shift to longer wavelengths. Therefore, the absorption maxima (λmax) for this compound are predicted to be slightly shifted to longer wavelengths compared to unsubstituted indole. nih.govresearchgate.net Analysis of the UV-Vis spectrum confirms the extent of conjugation and provides valuable information about the electronic nature of the chromophore. researchdata.edu.au

Table 3: Predicted UV-Vis Absorption Data for this compound

| Transition Type | Chromophore | Predicted λmax (nm) |

|---|

Fluorescence spectroscopy is a highly sensitive technique used to study the photophysical properties of luminescent molecules. It involves exciting a molecule at its absorption wavelength and measuring the light it emits at a longer wavelength as it relaxes from an excited electronic state back to the ground state.

Indole and its derivatives are well-known for their intrinsic fluorescence. beilstein-journals.org Upon excitation at its UV absorption maximum, this compound is expected to exhibit fluorescence. The emission spectrum would be red-shifted relative to the absorption spectrum, a phenomenon known as the Stokes shift. The fluorescence quantum yield (the ratio of photons emitted to photons absorbed) and the fluorescence lifetime (the average time the molecule spends in the excited state) are key photophysical parameters that can be determined. These properties are highly sensitive to the molecule's local environment, including solvent polarity and hydrogen bonding, providing insights into its excited-state behavior and interactions.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of 6-hydroxy-1H-indole-2-carbonitrile at the atomic and electronic levels. These calculations solve the Schrödinger equation for the molecule, providing a wealth of information about its properties.

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of molecules due to its balance of accuracy and computational efficiency. researchgate.net For indole (B1671886) derivatives, DFT calculations can elucidate the effects of substituents on the electronic distribution and reactivity of the indole ring system.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energies and distributions of these orbitals are crucial in predicting a molecule's reactivity and electronic properties. wikipedia.orgyoutube.com The HOMO energy is associated with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. researchgate.net

For indole derivatives, the HOMO is typically located on the indole ring, indicating its electron-rich nature. The specific locations of the HOMO and LUMO can be influenced by the positions of substituents. For instance, in a related compound, 4-(thiophene-3-ylmethoxy) phthalonitrile, the HOMO exhibits nonbonding character on certain atoms, while the LUMO has a π-antibonding nature. researchgate.net In another study on an indole derivative, the HOMO and LUMO energies were calculated to be -6.0 eV and -1.2 eV, respectively. researchgate.net The energy gaps for various indole-based chemosensors have been reported in the range of 4.977 to 5.113 eV. acs.org A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 1: Frontier Molecular Orbital Data for Related Indole Derivatives

| Compound/System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Indole Derivative 1 | -6.0 | -1.2 | 4.8 |

| Sensor SM-1 | -6.889 | -1.912 | 4.977 |

| Sensor SM-2 | -6.999 | -1.886 | 5.113 |

| Sensor SM-3 | -6.899 | -1.895 | 5.004 |

Note: Data is for illustrative purposes based on related indole compounds and may not represent this compound directly.

The distribution of electron density in a molecule is fundamental to its chemical behavior. DFT calculations can provide detailed information about atomic charges and generate electrostatic potential (ESP) maps. ESP maps visualize the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. youtube.com Red areas typically indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas show positive potential (electron-poor regions, susceptible to nucleophilic attack). Green regions represent neutral potential. researchgate.netyoutube.com

For indole and its derivatives, the ESP map reveals the distribution of charge. researchgate.net The nitrogen atom of the indole ring and any hydroxyl or carbonyl oxygen atoms are generally regions of negative electrostatic potential, making them potential sites for hydrogen bonding. mdpi.com The analysis of ESP maps is crucial for understanding intermolecular interactions and predicting reaction sites. researchgate.net For instance, in studies of other indole-like molecules, ESP maps have been used to identify preferential regions for intermolecular interactions. researchgate.net

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data for structural validation.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts (¹H and ¹³C). nih.gov The accuracy of these predictions depends on the chosen functional and basis set. nih.govnih.gov For complex molecules, screening different DFT methods can be necessary to achieve high accuracy. nih.gov For example, ¹H and ¹³C NMR chemical shifts have been successfully predicted for various indole derivatives to aid in their structural characterization. mdpi.com

IR Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT. These calculated frequencies are often scaled by an empirical factor to better match experimental FT-IR and FT-Raman spectra. researchgate.net The comparison between calculated and experimental vibrational spectra helps in the assignment of vibrational modes to specific functional groups. For instance, the characteristic C≡N stretching frequency in nitrile-containing compounds is a key feature in their IR spectra. researchgate.net In a study of 4-(thiophene-3-ylmethoxy) phthalonitrile, the C≡N stretch was predicted at 2226 cm⁻¹ and 2236 cm⁻¹, which agreed well with experimental results. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict electronic absorption spectra (UV-Vis). researchgate.net This method calculates the energies of electronic transitions between molecular orbitals, which correspond to the absorption bands observed in the UV-Vis spectrum. These calculations can help to understand the electronic transitions responsible for the observed color and photophysical properties of a compound.

While DFT is a powerful tool, ab initio methods, which are based on first principles without empirical parameters, can provide even higher accuracy for certain properties, such as interaction energies. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are often used for this purpose. These methods are computationally more demanding than DFT but can be crucial for accurately describing non-covalent interactions, such as hydrogen bonding and van der Waals forces, which are important in the solid-state structure and biological activity of indole derivatives. researchgate.net

Density Functional Theory (DFT) for Electronic Structure and Stability

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of a molecule and study its interactions with its environment, such as solvent molecules or biological macromolecules. nih.gov

For a molecule like this compound, MD simulations can be used to:

Analyze Conformational Flexibility: Identify the most stable conformations and the energy barriers between them.

Study Intermolecular Interactions: Simulate the formation of dimers or larger aggregates through hydrogen bonding and other non-covalent interactions. For example, related indole carboxylic acids have been shown to form cyclic dimers via double hydrogen bonds. mdpi.com

Investigate Solvation: Understand how the molecule interacts with solvent molecules, which is crucial for predicting its solubility and behavior in solution.